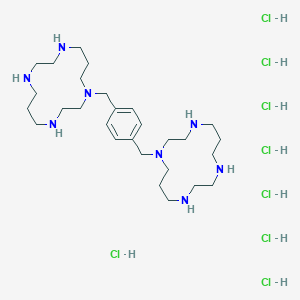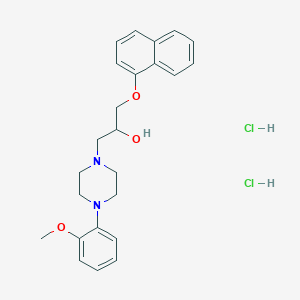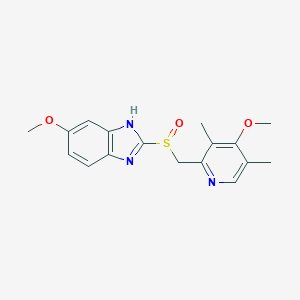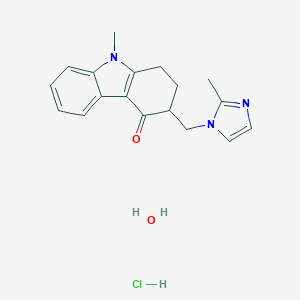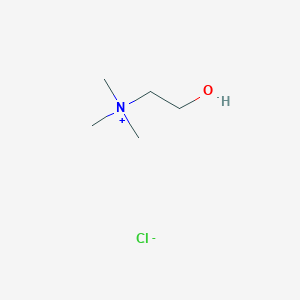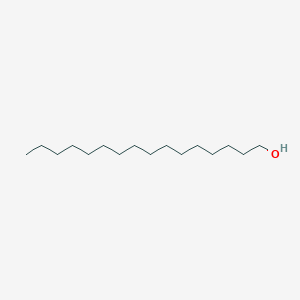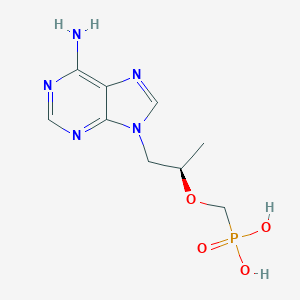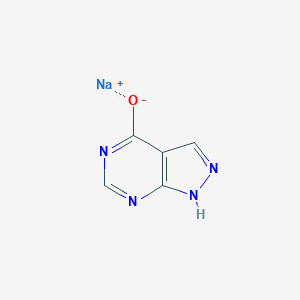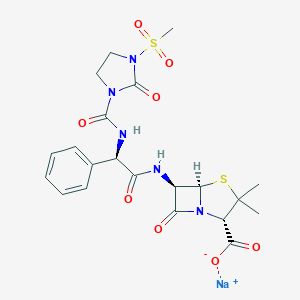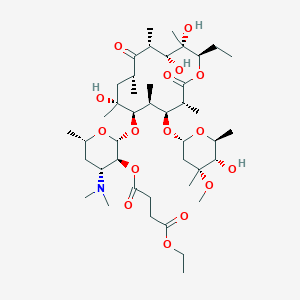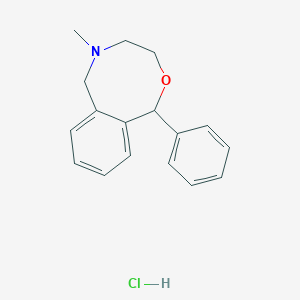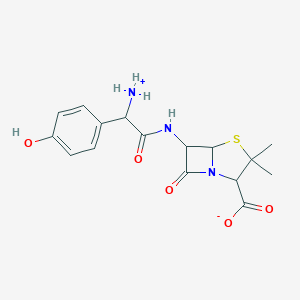
Amoxicillin
Übersicht
Beschreibung
Amoxicillin-Trihydrat ist ein halbsynthetisches Antibiotikum, das zur Klasse der β-Lactam-Antibiotika gehört. Es ist ein Derivat von Penicillin und wird häufig zur Behandlung von bakteriellen Infektionen verwendet, die durch empfindliche Mikroorganismen verursacht werden. This compound-Trihydrat ist bekannt für sein breites Spektrum an bakterizider Aktivität gegen sowohl grampositive als auch gramnegative Bakterien. Es wird häufig zur Behandlung von Infektionen wie Infektionen der Atemwege, Harnwegsinfektionen, Hautinfektionen und Infektionen des Magen-Darm-Trakts eingesetzt .
Wirkmechanismus
Target of Action
Amoxicillin, a derivative of penicillin, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of bacterial cell walls . By binding to these proteins, this compound disrupts the structural integrity of the bacterial cell wall .
Mode of Action
This compound acts by competitively inhibiting PBPs . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The disruption of cell wall synthesis compromises the cell wall integrity, leading to bacterial cell death .
Biochemical Pathways
This compound disrupts the biochemical pathways involved in bacterial cell wall synthesis . It specifically inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the cross-linking of D-alanine and D-aspartic acid, essential components of the bacterial cell wall .
Pharmacokinetics
This compound exhibits excellent bioavailability, with about 95% absorbed by mouth . It is less than 30% biotransformed in the liver . The elimination half-life of this compound is approximately 61.3 minutes , and it is primarily excreted by the kidneys . The pharmacokinetics of this compound reveals a nonlinear dose-exposure relationship after oral administration .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised and ultimately leads to their death . This action makes this compound effective against a variety of gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the misuse and overuse of antibiotics like this compound in healthcare, agriculture, and animal husbandry can lead to the emergence of antimicrobial resistance . This resistance can reduce the effectiveness of this compound. Moreover, environmental contamination with antibiotics can exacerbate the spread of antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Amoxicillin-Trihydrat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien über β-Lactam-Antibiotika und deren chemische Eigenschaften verwendet.
Biologie: Wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.
Medizin: Wird in der klinischen Forschung häufig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener bakterieller Infektionen zu untersuchen.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika-Formulierungen verwendet
Wirkmechanismus
This compound-Trihydrat übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) auf der bakteriellen Zellmembran, die für die Vernetzung von Peptidoglykanketten unerlässlich sind. Diese Hemmung stört die Bildung der bakteriellen Zellwand, was zu Zelllyse und -tod führt. Die primären molekularen Ziele von this compound sind PBPs, und die beteiligten Pfade umfassen die Hemmung von Transpeptidierungs- und Glykosylierungsreaktionen .
Biochemische Analyse
Biochemical Properties
Amoxicillin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls . By competitively inhibiting these PBPs, this compound disrupts the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls, leading to cell wall synthesis inhibition .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been observed to stimulate the growth of a cyanobacterium, Microcystis aeruginosa, at different nitrogen levels . The synthesis of protein and polysaccharides, as well as the production and release of microcystins, increased in response to environmental stress caused by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PBPs. It competitively inhibits these proteins, leading to upregulation of autolytic enzymes and inhibition of cell wall synthesis . This disruption of cell wall synthesis is the primary mechanism of action of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that the emergence of resistant bacteria was dose-dependent within a given time interval . In the same dosage group, the appearance of resistant bacteria increased with time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that this compound clearance was reduced by 56% in sick dogs compared to healthy dogs . This suggests that the dosage of this compound may need to be adjusted based on the health status of the animal.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, with seven metabolites detected in human liver microsomes . The metabolism of this compound occurs via oxidation, hydroxylation, and oxidative deamination, as well as through combination of these reactions .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily localizes to the cell wall in bacterial cells, where it interacts with PBPs to inhibit cell wall synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Amoxicillin-Trihydrat wird durch einen mehrstufigen Prozess synthetisiert, bei dem Penicillin G als Ausgangsmaterial verwendet wird. Die wichtigsten Schritte bei der Synthese umfassen die Umwandlung von Penicillin G zu 6-Aminopenicillansäure (6-APA), gefolgt von der Acylierung von 6-APA mit p-Hydroxyphenylglycin zur Bildung von this compound. Der letzte Schritt beinhaltet die Kristallisation von this compound in seiner Trihydratform .
Industrielle Produktionsmethoden
In der industriellen Produktion wird this compound-Trihydrat typischerweise mit einem In-situ-Verfahren hergestellt, das die Isolierung und Reinigung von Zwischenprodukten überflüssig macht. Dieses Verfahren beinhaltet die direkte Umwandlung von Penicillin G zu this compound-Trihydrat unter Verwendung von Zuckerrohrsaft als Rohmaterial. Das Verfahren ist kostengünstig und umweltfreundlich, da es den Bedarf an separaten Synthese- und Reinigungsschritten reduziert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Amoxicillin-Trihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des β-Lactamrings führt.
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.
Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Halogenierungsmittel für Halogenierungsreaktionen.
Hauptprodukte, die gebildet werden
Hydrolyse: Die Hauptprodukte der Hydrolyse sind Penicillinsäure und Penicilloyl-Säure.
Oxidation: Oxidation kann zur Bildung verschiedener oxidierter Derivate von this compound führen.
Substitution: Substitutionsreaktionen können eine Vielzahl von substituierten this compound-Derivaten ergeben.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ampicillin: Ein weiteres β-Lactam-Antibiotikum mit ähnlicher Struktur und Wirkungsspektrum.
Penicillin G: Die Stammverbindung, von der Amoxicillin abgeleitet ist.
Cloxacillin: Ein β-Lactam-Antibiotikum mit ähnlichem Wirkmechanismus, aber unterschiedlichen Resistenzeigenschaften
Einzigartigkeit von this compound-Trihydrat
This compound-Trihydrat ist einzigartig in seiner Fähigkeit, bei oraler Einnahme im Vergleich zu anderen β-Lactam-Antibiotika besser resorbiert zu werden. Dies führt zu höheren Konzentrationen im Blut und im Urin, was es bei der Behandlung von Infektionen effektiver macht. Darüber hinaus hat this compound ein breiteres Wirkungsspektrum als Penicillin G und ist gegen bestimmte gramnegative Bakterien effektiver .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34642-77-8 (mono-hydrochloride salt), 61336-70-7 (trihydrate) | |
| Record name | Amoxicillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037044 | |
| Record name | Amoxicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB], Solid | |
| Record name | Amoxicillin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Amoxicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4), Soluble in water, 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol, 9.58e-01 g/L | |
| Record name | SID855939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | AMOXICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amoxicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria. | |
| Record name | Amoxicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMOXICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
26787-78-0 | |
| Record name | Amoxicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26787-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoxicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amoxicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amoxicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EM05410Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMOXICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amoxicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 °C | |
| Record name | Amoxicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amoxicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amoxicillin exert its antibacterial effect?
A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the inner bacterial membrane. [, , ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, leading to bacterial cell wall weakening and eventual lysis.
Q2: Does the presence of clavulanic acid influence the activity of this compound?
A2: Yes, clavulanic acid acts as a β-lactamase inhibitor, protecting this compound from degradation by bacterial enzymes. [, , , , ] This combination enhances this compound's efficacy against bacteria that produce β-lactamases, expanding its spectrum of activity.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19N3O5S, and its molecular weight is 365.4 g/mol.
Q4: Are there spectroscopic techniques used to characterize this compound?
A4: Yes, researchers have employed Resonance Rayleigh Scattering (RRS) spectroscopy to study the interaction of this compound with Rhodamine B. [] This technique provides insights into the binding affinity and complex formation between these molecules.
Q5: How stable is this compound in different environments?
A5: this compound's stability can be affected by various factors, including temperature, pH, and exposure to light. [, , ] Researchers have investigated its degradation in elastomeric pumps, finding that refrigeration and limiting exposure time are crucial for maintaining stability. []
Q6: Are there strategies to enhance this compound's stability in formulations?
A6: Yes, studies have explored using β-cyclodextrin to form inclusion complexes with this compound, leading to improved solubility and dissolution rates. [] This approach could potentially enhance the bioavailability and stability of this compound formulations.
Q7: How is this compound eliminated from the body?
A8: this compound is primarily eliminated through renal excretion. [] Approximately 60% of this compound is excreted unchanged in the urine within 12 hours after intravenous administration. []
Q8: What are the common in vitro methods used to assess this compound's activity?
A9: Researchers frequently utilize Minimum Inhibitory Concentration (MIC) and time-kill assays to determine the susceptibility of various bacterial species to this compound. [, , ] These methods provide valuable information for optimizing treatment strategies.
Q9: What animal models have been used to study this compound?
A10: Researchers have employed rat models to investigate the hepato-renal adverse effects of this compound. [] Additionally, pig models have been valuable for studying the impact of diarrhea on this compound pharmacokinetics. []
Q10: What are the major mechanisms of bacterial resistance to this compound?
A11: The primary mechanism of this compound resistance is the production of β-lactamases by bacteria. [, , , , ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.
Q11: Does this compound use contribute to the development of resistance to other antibiotics?
A12: The use of this compound, like other antibiotics, can contribute to the selection and spread of resistant bacteria. [] It is crucial to promote responsible antibiotic stewardship to mitigate the emergence and spread of resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



